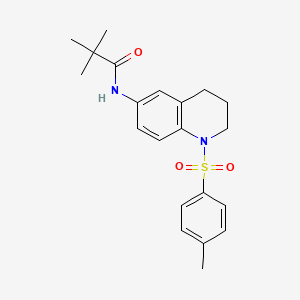
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthetic Applications and Methodologies
Lithiation and Functionalization : Research has shown that lithiation of related compounds followed by reaction with various electrophiles can yield a wide range of side-chain substituted derivatives. This approach could potentially be applied to N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide to access novel tetrahydroisoquinoline derivatives with diverse functional groups (Smith, El‐Hiti, & Hegazy, 2010).
Pictet–Spengler Cyclization : The Pictet–Spengler reaction has been employed to synthesize 1-benzoyl- and 1-pivaloyl-tetrahydroisoquinolines, suggesting a route for the synthesis of complex molecules starting from N-tosyl-β-phenethylamines. This methodology could be extrapolated to the synthesis of novel compounds starting from this compound (Silveira et al., 2001).
Steric Hindrance and Tautomerism : Research exploring steric hindrance's effect on Schiff bases' tautomerisation into tetrahydroquinazolines suggests that modifications on this compound could influence its tautomeric equilibrium. This provides insights into designing compounds with specific tautomeric forms, which could be crucial for their reactivity and biological activity (García-Deibe et al., 2015).
Potential Pharmacological Applications
Histone Deacetylase Inhibition : Tetrahydroquinoline derivatives have shown potential as histone deacetylase (HDAC) inhibitors, suggesting that this compound could serve as a scaffold for developing new HDAC inhibitors. These compounds hold promise for cancer therapy due to their ability to regulate gene expression by modifying chromatin structure (Liu et al., 2015).
Dopamine D3 Receptor Ligands : The structural similarity of tetrahydroisoquinoline derivatives to known dopamine D3 receptor antagonists suggests that this compound could potentially be modified to develop selective dopamine D3 receptor ligands. These compounds are of interest for their therapeutic potential in treating neuropsychiatric disorders (Mach et al., 2004).
Propriétés
IUPAC Name |
2,2-dimethyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-15-7-10-18(11-8-15)27(25,26)23-13-5-6-16-14-17(9-12-19(16)23)22-20(24)21(2,3)4/h7-12,14H,5-6,13H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGHEHDOQLOLTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2886829.png)
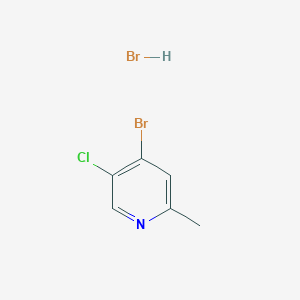

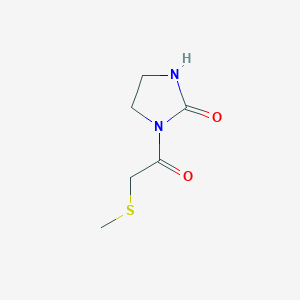
![2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2886838.png)
![9-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2886839.png)
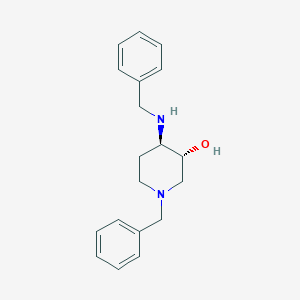
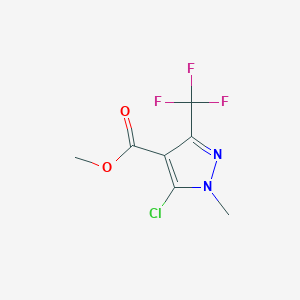
![N-(2-methoxy-5-methylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2886843.png)
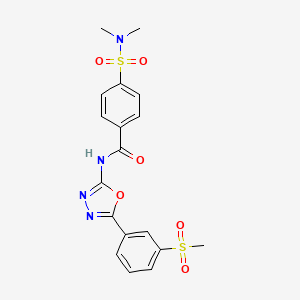
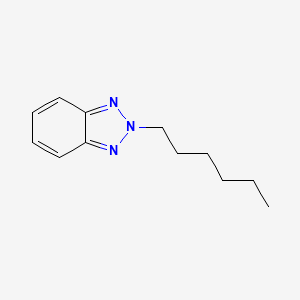
![5-Methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2886848.png)
![N-(3-fluorophenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2886849.png)
